tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate
Description
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate (CAS: 2060052-75-5) is a pyrrolidine-based compound featuring a tert-butyl carboxylate group and a propan-2-yloxymethyl substituent. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 2-(propan-2-yloxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10(2)16-9-13(7-6-8-14-13)11(15)17-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
NAHGTYFHQIBUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2R)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-pyrrolidine-2-carboxylate
- Structure : A chiral pyrrolidine derivative with a cyclopentyl-tert-butylcarbamoyl substituent.
- Molecular Weight : 319.20 g/mol (as [M+Na]⁺) .
- Key Differences :
- Replaces the propan-2-yloxymethyl group with a carbamoyl-cyclopentyl moiety.
- Exhibits defined stereochemistry ([α]D = +15.2° in CHCl₃), unlike the target compound, whose stereochemical data is unspecified.
- Synthesis: Derived from L-proline, cyclopentanone, and tert-butyl isocyanide, yielding 55% via flash chromatography .
tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)-pyrrolidine-1-carboxylate (25)
- Structure : Contains a boronic ester substituent (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Molecular Weight : 340.27 g/mol .
- Key Differences: Boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s inert ether group.
- Synthesis : Photoredox-mediated decarboxylative radical addition (68% yield) under visible light .
Pyridine-Containing Analogs ()
- Example 1 : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Integrates a bromopyridine ring and dimethoxymethyl group.
- Key Differences :
- Aromatic pyridine moiety introduces π-π interactions and electronic effects absent in the target compound.
- Bromine atom enhances reactivity in cross-coupling reactions.
- Example 2 : 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
- Structure : Features a silyl-protected hydroxymethyl group.
- Key Differences :
- Silicon-based protecting group alters solubility and deprotection strategies compared to the target’s stable ether linkage.
Stereochemically Defined Analogs ()
- Compound : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Molecular Weight : 392 g/mol ([M+H]⁺, HRMS) .
- Key Differences :
- Methyl substituents on the pyrrolidine ring and pyridinyloxy group create distinct steric and electronic profiles.
- Explicit (2R,5S) stereochemistry is critical for applications requiring enantioselectivity.
Functional Group Variations (–10)
- tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate (): Structure: Amino-propyl substituent introduces basicity (MW = 228.33 g/mol). Applications: Potential for further functionalization via amine reactions .
- tert-Butyl (R)-3-(2-cyano-4-boronatophenoxy)pyrrolidine-1-carboxylate (): Structure: Combines cyano and boronate groups for dual reactivity. Applications: Suitable for sequential cross-coupling and nitrile transformations .
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Control : Analogs with defined stereocenters (e.g., ) highlight the importance of chiral purity in pharmaceutical applications, whereas the target compound’s unspecified stereochemistry may limit its use in enantioselective processes.
- Reactivity : Boronate-containing analogs () offer unique reactivity for cross-coupling, while the target’s ether group prioritizes stability.
- Synthetic Accessibility : Photoredox methods () and proline-based routes () demonstrate divergent strategies for pyrrolidine functionalization.
Biological Activity
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate (CAS Number: 2060052-75-5) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a pyrrolidine ring and a tert-butyl ester, suggests various pharmacological applications, particularly in antiviral and antibacterial domains.
The molecular formula of this compound is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol. The compound's structural features include:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Carboxylate group : Implicated in various biological interactions.
- tert-butyl group : Enhances lipophilicity, potentially improving membrane permeability.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have shown that certain pyrrolidine derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .
Case Study: Antiviral Efficacy
In a study focusing on pyrrolidine derivatives, it was found that modifications at the pyrrolidine nitrogen significantly influenced antiviral potency. Compounds with bulky groups like tert-butyl exhibited enhanced activity against viruses such as HIV and HCV due to improved binding affinities to viral receptors .
Antibacterial Activity
The antibacterial effects of pyrrolidine derivatives are well-documented, particularly against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Case Study: Antibacterial Mechanism
A comparative analysis of various pyrrolidine derivatives revealed that those with carboxylate functionalities, similar to this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to penetrate bacterial membranes efficiently, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Pyrrolidine ring | Essential for receptor binding |
| Carboxylate group | Increases solubility and interaction with biological targets |
| tert-butyl group | Enhances lipophilicity and membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
